molecular formula C13H14ClNO4 B2751046 methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate CAS No. 866134-77-2

methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate

Cat. No.: B2751046
CAS No.: 866134-77-2
M. Wt: 283.71
InChI Key: QRICMPVLTXSLOH-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazine intermediate with a chloroethylating agent such as 2-chloroethanol in the presence of a base like sodium hydroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and polymers.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group may participate in alkylation reactions, leading to the modification of biological macromolecules. The benzoxazine ring can interact with specific binding sites, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(2-bromoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
  • Methyl 2-[2-(2-iodoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
  • Methyl 2-[2-(2-fluoroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate

Uniqueness

Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. The chloroethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the benzoxazine ring provides a stable and rigid framework, contributing to the compound’s overall stability and potential biological activity.

Properties

IUPAC Name

methyl 2-[2-(2-chloroethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRICMPVLTXSLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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